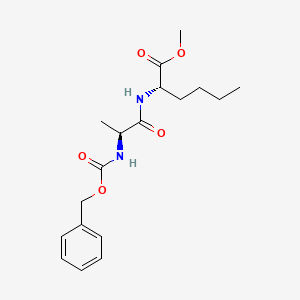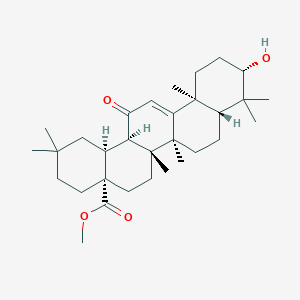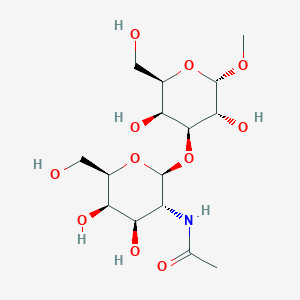
2-Methyl-1-phenyl-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-phenylbutan-1-one is an organic compound with the molecular formula C11H14O. It is a ketone, characterized by a phenyl group attached to the first carbon of a butanone chain, with a methyl group on the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-methyl-1-phenylbutan-1-one can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-butanone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. Another method involves the Friedel-Crafts acylation of toluene with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2-methyl-1-phenylbutan-1-one often employs catalytic hydrogenation of 2-methyl-1-phenylbut-2-en-1-one. This process uses a palladium catalyst under high pressure and temperature to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields the corresponding alcohol, 2-methyl-1-phenylbutan-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products
Oxidation: 2-methyl-1-phenylbutanoic acid.
Reduction: 2-methyl-1-phenylbutan-1-ol.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2-methyl-1-phenylbutan-1-one involves its interaction with various molecular targets. In reduction reactions, the carbonyl group is reduced to an alcohol by the transfer of hydride ions. In oxidation reactions, the carbonyl group is oxidized to a carboxylic acid through the addition of oxygen atoms. The compound’s reactivity is primarily due to the electrophilic nature of the carbonyl carbon, which makes it susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-1-phenylbutan-2-one: Similar structure but with the carbonyl group on the second carbon.
1-phenylbutan-1-one: Lacks the methyl group on the second carbon.
2-phenylbutan-1-one: Lacks the methyl group on the second carbon but has a similar phenyl and butanone structure.
Uniqueness
2-methyl-1-phenylbutan-1-one is unique due to the presence of both a phenyl group and a methyl group on the butanone chain, which influences its reactivity and applications. The combination of these groups provides distinct chemical properties that are leveraged in various synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
938-87-4 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
DGZJLMWKIQOQFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)



![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)



![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)


![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
